3-(Trifluoromethyl)quinoline 1-oxide
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Overview
Description
3-(Trifluoromethyl)quinoline 1-oxide is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and an N-oxide functional group imparts distinct characteristics to the compound, making it a subject of interest in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethyl ketones and anilines, followed by cyclization and oxidation . Another approach involves the direct introduction of the trifluoromethyl group onto the quinoline ring using reagents like Togni reagent, catalyzed by copper (ii) triflate .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)quinoline 1-oxide may involve scalable synthetic routes such as the Bischler–Napieralski reaction or the Pictet–Gams reaction, which are well-suited for large-scale synthesis . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the N-oxide group can yield the corresponding quinoline.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage . This property is exploited in designing compounds with antibacterial and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 4-(Trifluoromethyl)quinoline
- 1-(Trifluoromethyl)isoquinoline
- 4-(Trifluoromethyl)isoquinoline
Comparison: 3-(Trifluoromethyl)quinoline 1-oxide is unique due to the presence of both the trifluoromethyl group and the N-oxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated quinolines and isoquinolines . The N-oxide group enhances the compound’s ability to participate in redox reactions, while the trifluoromethyl group improves its pharmacokinetic properties .
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-oxido-3-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7-3-1-2-4-9(7)14(15)6-8/h1-6H |
InChI Key |
MHMFCFZBUKSPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C(F)(F)F |
Origin of Product |
United States |
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